molecular formula C19H16N2O5 B2713108 Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate CAS No. 340212-06-8

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate

Cat. No.: B2713108
CAS No.: 340212-06-8
M. Wt: 352.346
InChI Key: UGSIUJIZQWDRTQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a nitrophenyl group attached to an ethyl ester. It is commonly used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-[(4-nitrophenyl)methoxy]benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of ethyl cyanoacetate in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
  • 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-25-19(22)16(12-20)11-14-5-9-18(10-6-14)26-13-15-3-7-17(8-4-15)21(23)24/h3-11H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSIUJIZQWDRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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